molecular formula C17H23N5O3S B10994359 N,N-dimethyl-4-[(6-oxo-3-phenylpyridazin-1(6H)-yl)methyl]piperazine-1-sulfonamide

N,N-dimethyl-4-[(6-oxo-3-phenylpyridazin-1(6H)-yl)methyl]piperazine-1-sulfonamide

Cat. No.: B10994359
M. Wt: 377.5 g/mol
InChI Key: PLWHTCQJVVPGBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-4-[(6-oxo-3-phenylpyridazin-1(6H)-yl)methyl]piperazine-1-sulfonamide is a synthetic small molecule of significant interest in medicinal chemistry research, designed around a pyridazinone core. This scaffold is recognized for its diverse biological activity. Pyridazinone derivatives have been extensively investigated for their vasorelaxant properties. Compounds featuring this core have demonstrated potent activity in relaxing pre-contracted aortic tissue, with certain analogs showing superior efficacy to established vasodilators like hydralazine in research settings . The mechanism is often associated with a significant upregulation of endothelial nitric oxide synthase (eNOS) mRNA expression and a consequent increase in the production of nitric oxide (NO), a key signaling molecule in vascular relaxation . Furthermore, structurally related sulfonamide-containing compounds are being explored in other therapeutic areas, including as modulators of the NLRP3 inflammasome, a target implicated in a wide range of chronic and auto-inflammatory diseases . This compound is provided strictly for research use in non-clinical laboratory studies. It is not intended for diagnostic or therapeutic applications in humans.

Properties

Molecular Formula

C17H23N5O3S

Molecular Weight

377.5 g/mol

IUPAC Name

N,N-dimethyl-4-[(6-oxo-3-phenylpyridazin-1-yl)methyl]piperazine-1-sulfonamide

InChI

InChI=1S/C17H23N5O3S/c1-19(2)26(24,25)21-12-10-20(11-13-21)14-22-17(23)9-8-16(18-22)15-6-4-3-5-7-15/h3-9H,10-14H2,1-2H3

InChI Key

PLWHTCQJVVPGBE-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)CN2C(=O)C=CC(=N2)C3=CC=CC=C3

Origin of Product

United States

Chemical Reactions Analysis

The compound may undergo various reactions:

    Oxidation: Oxidative transformations could modify the phenyl or pyridazinone moieties.

    Reduction: Reduction reactions might target the ketone group or other functional groups.

    Substitution: Substituting functional groups (e.g., halogens, amines) could alter its properties.

    Common Reagents: Reagents like reducing agents (e.g., LiAlH₄), oxidants (e.g., KMnO₄), and nucleophiles (e.g., amines) may be employed.

    Major Products: These reactions could yield derivatives with altered pharmacological or chemical properties.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to N,N-dimethyl-4-[(6-oxo-3-phenylpyridazin-1(6H)-yl)methyl]piperazine-1-sulfonamide exhibit significant antimicrobial properties. For instance, derivatives of pyridazinone have been shown to possess antifungal activity against various strains, suggesting that this compound may also exhibit similar properties through structural analogs or modifications .

Antiviral Potential

Research into the antiviral applications of related compounds has highlighted their ability to inhibit viral replication. A notable study focused on the synthesis of pyridazinone derivatives that showed potent activity against HIV integrase, demonstrating the potential for N,N-dimethyl derivatives to act as antiviral agents . This opens avenues for further exploration into its efficacy against other viral pathogens.

Case Study 1: Antifungal Properties

A study examined the antifungal activity of structurally similar compounds to N,N-dimethyl derivatives, revealing that certain pyridazinone derivatives displayed significant inhibition against Candida spp. This suggests that modifications to the existing scaffold could enhance antifungal efficacy .

Case Study 2: Antiviral Activity Against HIV

In a high-throughput screening study, pyridazinone-based compounds were identified as potent inhibitors of HIV integrase. The results indicated that modifications to the core structure could lead to improved antiviral activity, highlighting the potential for N,N-dimethyl derivatives in antiviral drug development .

Mechanism of Action

  • The compound’s mechanism likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate this.

Comparison with Similar Compounds

Key Differences :

  • The dimethylamine group on piperazine may enhance lipophilicity compared to unsubstituted piperazine derivatives .

Pharmacological Analogs with Piperazine-Sulfonamide Scaffolds

Piperazine-sulfonamide hybrids are explored for antioxidant, enzyme inhibitory, and receptor-binding activities:

Compound Name Modifications Bioactivity Reference
N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide (1) Pyrimidine substituent Sorbitol dehydrogenase inhibition
Analogs of 1 with FRS (-OH) and CHL (carbonyl) groups Multifunctional antioxidants Radical scavenging and metal chelation
4-(4-(6-methoxypyridazin-3-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide Pyridazine substituent with methoxy group Unreported (structural similarity)

Key Comparisons :

  • Unlike FRS/CHL analogs in , the target compound lacks explicit antioxidant groups, suggesting a different mechanism of action, possibly enzyme inhibition .

Physicochemical and Pharmacokinetic Properties

A comparison of molecular properties with structurally related compounds:

Compound Name Molecular Weight LogP (Predicted) Solubility (mg/mL) Reference
N,N-dimethyl-4-[(6-oxo-3-phenylpyridazin-1(6H)-yl)methyl]piperazine-1-sulfonamide ~420 2.5–3.0 0.1–0.5 (aqueous)
Ethyl 4-methyl-2-(2-(4-(6-oxo-3-phenylpyridazin-1(6H)-yl)benzylidene)hydrazineyl)thiazole-5-carboxylate (8) 459 3.8 0.02
N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide (1) 297 1.2 1.2

Insights :

  • The target compound’s higher molecular weight and moderate LogP suggest balanced lipophilicity for oral bioavailability .
  • Lower solubility compared to pyrimidine analogs may necessitate formulation optimization.

Biological Activity

N,N-dimethyl-4-[(6-oxo-3-phenylpyridazin-1(6H)-yl)methyl]piperazine-1-sulfonamide is a compound of interest due to its potential biological activities, particularly as a pharmaceutical agent. Understanding its biological activity involves examining its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by a piperazine ring substituted with a sulfonamide group and a pyridazine moiety. The molecular formula is C13H16N4O2SC_{13}H_{16}N_4O_2S with a molecular weight of approximately 296.36 g/mol. The presence of the pyridazine ring is significant for its pharmacological properties.

Research indicates that compounds similar to this compound may act as phosphodiesterase (PDE) inhibitors, particularly targeting PDE4. This action can lead to increased levels of cyclic AMP (cAMP), which plays a crucial role in various cellular processes, including inflammation and neurotransmission .

Antifungal Activity

Studies have demonstrated that derivatives of the pyridazine structure exhibit antifungal properties. For instance, related compounds have shown effectiveness against various fungal strains, suggesting that this compound could possess similar antifungal activity .

Antidepressant Effects

The compound's interaction with serotonin receptors, particularly the 5-HT7 receptor, has been investigated. It has been suggested that such interactions may contribute to antidepressant effects, providing a potential therapeutic avenue for mood disorders .

Case Study 1: PDE Inhibition

A study focusing on pyridazine derivatives found that N,N-dimethyl-4-[(6-oxo-3-phenylpyridazin-1(6H)-yl)methyl]piperazine derivatives exhibited significant inhibition of PDE4 activity in vitro. This inhibition was associated with increased cAMP levels in cellular assays, suggesting potential applications in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Case Study 2: Antifungal Efficacy

In an experimental setup assessing antifungal activity, derivatives similar to N,N-dimethyl-4-[(6-oxo-3-phenylpyridazin-1(6H)-yl)methyl]piperazine were tested against Candida albicans and Aspergillus niger. Results indicated that these compounds inhibited fungal growth at concentrations as low as 10 µg/mL, highlighting their potential as antifungal agents .

Data Table: Biological Activities

Activity TypeMechanism of ActionEfficacyReference
PDE InhibitionIncreases cAMP levelsSignificant
AntifungalDisruption of fungal cell integrityEffective against C. albicans and A. niger
Antidepressant5-HT7 receptor antagonismPotential mood improvement

Q & A

Basic: What are the key synthetic strategies for preparing N,N-dimethyl-4-[(6-oxo-3-phenylpyridazin-1(6H)-yl)methyl]piperazine-1-sulfonamide, and how do reaction conditions influence yield?

The synthesis typically involves three critical steps:

Pyridazinone Ring Formation : Hydrazine reacts with a dicarbonyl precursor (e.g., maleic anhydride derivatives) under reflux in ethanol, followed by cyclization .

Sulfonamide Introduction : The piperazine core is sulfonylated using a sulfonyl chloride (e.g., dimethylsulfamoyl chloride) in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions .

Coupling of Substituents : The pyridazinone and phenyl moieties are linked via a methylene bridge using a nucleophilic substitution or Mitsunobu reaction, requiring anhydrous conditions and catalysts like Pd(PPh₃)₄ .
Yield Optimization : Lower temperatures (<50°C) during sulfonylation improve regioselectivity, while excess hydrazine (1.5–2 eq) enhances pyridazinone ring formation .

Basic: Which analytical techniques are most reliable for characterizing this compound, and why?

  • LCMS (Liquid Chromatography-Mass Spectrometry) : Confirms molecular weight (e.g., [M+H]+ ion) and detects impurities with a sensitivity of ~0.1% .
  • Multinuclear NMR (¹H, ¹³C, DEPT-135) : Assigns proton environments (e.g., dimethyl groups at δ 2.8–3.1 ppm) and verifies sulfonamide connectivity via HMBC correlations .
  • HPLC-PDA : Validates purity (>95%) using a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) .

Advanced: How can structure-activity relationship (SAR) studies rationalize contradictory bioactivity data across analogs?

Contradictions often arise from subtle structural variations. For example:

Modification Observed Effect Reference
Replacement of pyridazinone with pyrazineLoss of enzyme inhibition (IC₅₀ from 50 nM to >1 µM)
Substitution of phenyl with 4-fluorophenyl10× increase in metabolic stability (t₁/₂ from 2 to 20 hr)
Methodological Approach :

Computational Docking : Identify key binding interactions (e.g., hydrogen bonds between pyridazinone and catalytic lysine residues) .

Free-Wilson Analysis : Quantify contributions of substituents to activity using regression models .

Advanced: What experimental strategies resolve discrepancies in receptor binding affinity data?

Discrepancies may stem from assay conditions (e.g., pH, cofactors) or protein isoforms. Strategies include:

  • Orthogonal Binding Assays : Compare SPR (Surface Plasmon Resonance) with radioligand displacement (e.g., ³H-labeled antagonists) to exclude false positives .
  • Mutagenesis Studies : Engineer receptor mutants (e.g., D112A in serotonin 5-HT₂A) to test if sulfonamide interactions are critical .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., Ki values ± SEM) to identify outliers .

Advanced: How can metabolic stability be evaluated to prioritize analogs for in vivo studies?

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH, monitoring parent compound depletion via LCMS. A high intrinsic clearance (>50 µL/min/mg) suggests poor stability .
  • CYP450 Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates to predict drug-drug interactions .
  • Metabolite Identification : Use HRMS (High-Resolution Mass Spectrometry) to detect hydroxylated or N-demethylated metabolites .

Advanced: What enzymatic assays are suitable for probing its potential as a kinase or phosphodiesterase inhibitor?

  • Kinase Profiling : Use a 50-kinase panel (e.g., Eurofins DiscoverX) with ATP concentrations near Km (10 µM). A Z’ score >0.5 indicates robust assay quality .
  • Phosphodiesterase (PDE) Activity : Measure cAMP/cGMP hydrolysis via fluorescence polarization (FP) or colorimetric malachite green assays. IC₅₀ values <100 nM suggest high potency .
  • Crystallography : Co-crystallize with PDE5 or CDK2 to resolve binding modes and guide lead optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.